(S)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL
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Overview
Description
(S)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. The compound features a chiral center, making it an enantiomerically pure substance. Its structure includes a dichlorophenyl group, a methylamino group, and an ethan-1-OL moiety, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzaldehyde and methylamine.
Formation of Intermediate: The 2,5-dichlorobenzaldehyde undergoes a reductive amination reaction with methylamine to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to ensure the enantiomeric purity of the product.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
®-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL: The enantiomer of the compound with different biological activity.
2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL: The racemic mixture containing both enantiomers.
2-(2,5-Dichlorophenyl)-2-aminoethanol: A structurally similar compound with different functional groups.
Uniqueness
(S)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H11Cl2NO |
---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
(2S)-2-(2,5-dichlorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11Cl2NO/c1-12-9(5-13)7-4-6(10)2-3-8(7)11/h2-4,9,12-13H,5H2,1H3/t9-/m1/s1 |
InChI Key |
KHEUTRNRVDMTRI-SECBINFHSA-N |
Isomeric SMILES |
CN[C@H](CO)C1=C(C=CC(=C1)Cl)Cl |
Canonical SMILES |
CNC(CO)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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